Ascorbate de magnésium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Magnesium ascorbate is a compound formed by the combination of magnesium and ascorbic acid (vitamin C). It is a mineral ascorbate, which means it is a salt of ascorbic acid. This compound is known for its antioxidant properties and is commonly used as a dietary supplement to provide both magnesium and vitamin C. Magnesium ascorbate is preferred by individuals who have a sensitive stomach, as it is less acidic compared to ascorbic acid alone.

Applications De Recherche Scientifique

Magnesium ascorbate has a wide range of applications in scientific research:

Chemistry: It is used as a reducing agent in various chemical reactions and as a stabilizer for certain compounds.

Biology: Magnesium ascorbate is studied for its role in cellular metabolism and its antioxidant properties, which help protect cells from oxidative stress.

Medicine: It is used in the treatment of vitamin C deficiency and as a supplement to support immune function, skin health, and overall well-being.

Industry: Magnesium ascorbate is used in the food and beverage industry as a preservative and in the cosmetic industry for its skin-protecting properties.

Mécanisme D'action

Target of Action

Magnesium Ascorbate, also known as Ascorbic acid, magnesium salt, primarily targets enzymes and reactive oxygen species (ROS) in the body . Ascorbate serves as a cofactor for a large family of Fe(II)/2-oxoglutarate-dependent dioxygenases , which control transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation .

Mode of Action

The compound’s interaction with its targets results in significant changes. At low concentrations, ascorbate can cause the reduction of reactive oxygen and facilitate activities of enzymes . At high concentrations, it generates free radicals by reducing ferric ions . As an electron donor, ascorbate assists the iron-containing proteins and the iron transfer between various aqueous compartments .

Biochemical Pathways

Ascorbate is involved in numerous biochemical pathways. It serves as a cofactor for a large family of dioxygenases, which control transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation . Ascorbate is also a major antioxidant, acting as a very effective scavenger of primary reactive oxygen species . Reduction of Fe(III) by ascorbate is important for cellular uptake of iron via DMT1 .

Pharmacokinetics

The pharmacokinetics of Magnesium Ascorbate is complex. The absorption, distribution, metabolism, and excretion of ascorbate in humans is highly complex and unlike that of most low molecular weight compounds . The precise calculation of dosing regimens in, for example, cancer and sepsis treatment is possible .

Result of Action

The molecular and cellular effects of Magnesium Ascorbate’s action are significant. Ascorbate has many biological activities that involve fundamental cellular functions such as gene expression, differentiation, and redox homeostasis . It also plays a role in the formation of mature collagen and later, in the biosynthesis of hormones by the adrenal gland .

Action Environment

The effect of ascorbate on the local body environment highly depends on its local concentration . Environmental factors such as diet and lifestyle can influence the compound’s action, efficacy, and stability . For instance, taking magnesium supplements with food may reduce the risk of diarrhea .

Analyse Biochimique

Biochemical Properties

Biochemically, Magnesium Ascorbate serves as a cofactor for a large family of dioxygenases, which control transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation . It also acts as an antioxidant, effectively scavenging primary reactive oxygen species .

Cellular Effects

Magnesium Ascorbate has significant effects on various types of cells and cellular processes. It influences cell function by controlling gene expression, differentiation, and redox homeostasis . It also plays a role in cellular uptake of iron via DMT1 . Furthermore, it’s known to support immune systems and promote skin health .

Molecular Mechanism

The molecular mechanism of Magnesium Ascorbate involves its role as an electron donor, assisting iron-containing proteins and facilitating the transfer of iron between various aqueous compartments . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Metabolic Pathways

Magnesium Ascorbate is involved in crucial metabolic processes. It plays a role in maintaining redox homeostasis in aqueous body compartments . It’s also involved in the formation of metabolic intermediates that modulate the activity of epigenetic regulators .

Transport and Distribution

The transport and distribution of Magnesium Ascorbate within cells and tissues involve effective and adjustable mechanisms responsible for ascorbate biodistribution . It can cross the lipid bilayer by unassisted diffusion, with active transport by well-characterized sodium vitamin C transporter (SVCT) membrane proteins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Magnesium ascorbate can be synthesized by reacting magnesium oxide or magnesium carbonate with ascorbic acid in an aqueous solution. The reaction typically occurs at room temperature and results in the formation of magnesium ascorbate and water.

Industrial Production Methods: In industrial settings, magnesium ascorbate is produced by dissolving ascorbic acid in water and then adding magnesium hydroxide or magnesium carbonate. The mixture is stirred until the reaction is complete, and the resulting solution is then filtered and dried to obtain magnesium ascorbate in powder form.

Types of Reactions:

Oxidation: Magnesium ascorbate can undergo oxidation to form dehydroascorbic acid. This reaction is facilitated by exposure to light, heat, and transition metal ions.

Reduction: Ascorbic acid, the active component of magnesium ascorbate, can act as a reducing agent, donating electrons to neutralize free radicals.

Substitution: Magnesium ascorbate can participate in substitution reactions where the ascorbate ion is replaced by other anions in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Light, heat, and transition metal ions.

Reduction: Free radicals and oxidizing agents.

Substitution: Various anions and suitable solvents.

Major Products Formed:

Oxidation: Dehydroascorbic acid.

Reduction: Reduced forms of oxidizing agents.

Substitution: New compounds with different anions replacing the ascorbate ion.

Comparaison Avec Des Composés Similaires

Magnesium ascorbate is unique in that it provides both magnesium and vitamin C in a single compound. Similar compounds include:

Sodium ascorbate: A salt of ascorbic acid and sodium, used as a vitamin C supplement.

Calcium ascorbate: A salt of ascorbic acid and calcium, used to provide both calcium and vitamin C.

Potassium ascorbate: A salt of ascorbic acid and potassium, used as a vitamin C supplement.

Compared to these compounds, magnesium ascorbate is less acidic and gentler on the stomach, making it a preferred choice for individuals with sensitive digestive systems.

Propriétés

Numéro CAS |

15431-40-0 |

|---|---|

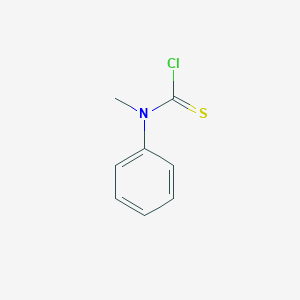

Formule moléculaire |

C12H14MgO12 |

Poids moléculaire |

374.54 g/mol |

Nom IUPAC |

magnesium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate |

InChI |

InChI=1S/2C6H8O6.Mg/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5+;/m00./s1 |

Clé InChI |

AIOKQVJVNPDJKA-ZZMNMWMASA-L |

SMILES |

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Mg+2] |

SMILES isomérique |

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.[Mg+2] |

SMILES canonique |

C(C(C1C(=C(C(=O)O1)O)[O-])O)O.C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Mg+2] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (E)-5-[3-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-methyloxiran-2-yl]-3-methylpent-2-enoate](/img/structure/B106164.png)

![(3S,8R,9S,13S,14S,17R)-13-Methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B106174.png)